2H-1,2,3-Triazole-4,5-dicarbonyl dichloride
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Overview
Description
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of diaminomaleonitrile with suitable reagents to form the triazole ring. The reaction conditions often include the use of solvents like acetic acid and catalysts to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: The dichloride groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazole-4,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another member of the triazole family with similar structural features but different chemical properties.
1,2,4-Triazole: A related compound with a different arrangement of nitrogen atoms in the ring.
4,5-Dicyano-1,2,3-Triazole: A compound with similar functional groups but different reactivity.
Uniqueness
2H-1,2,3-Triazole-4,5-dicarbonyl dichloride is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its dichloride groups make it particularly reactive in substitution reactions, allowing for the synthesis of diverse derivatives .
Properties
CAS No. |
51982-33-3 |
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Molecular Formula |
C4HCl2N3O2 |
Molecular Weight |
193.97 g/mol |
IUPAC Name |
2H-triazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C4HCl2N3O2/c5-3(10)1-2(4(6)11)8-9-7-1/h(H,7,8,9) |
InChI Key |
BKIVSMMFLXICDE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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